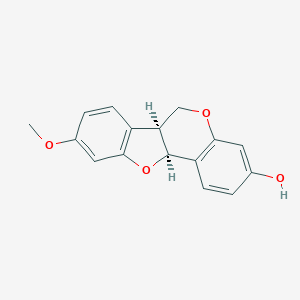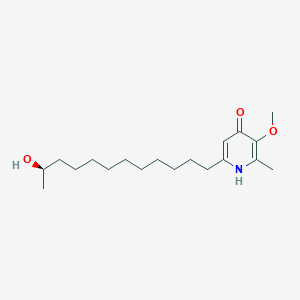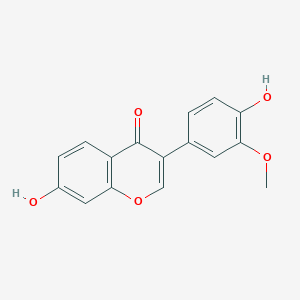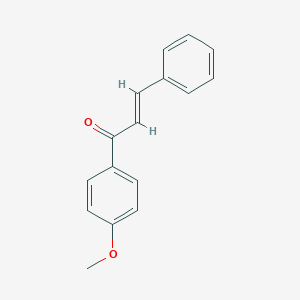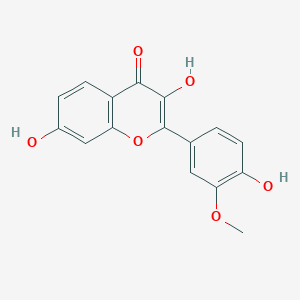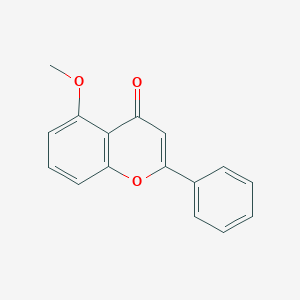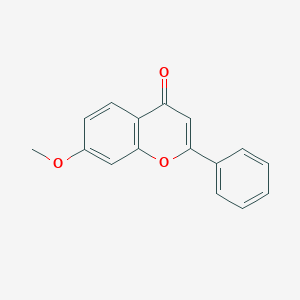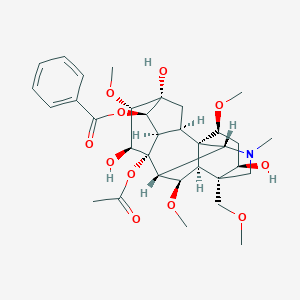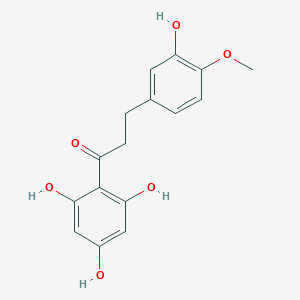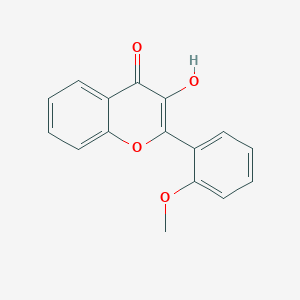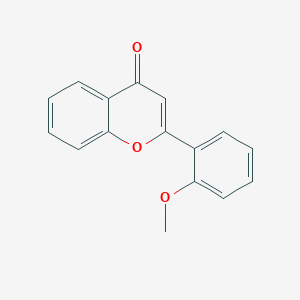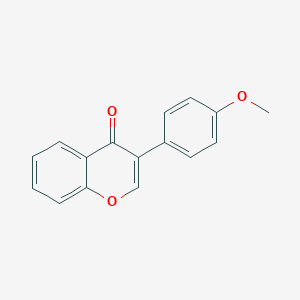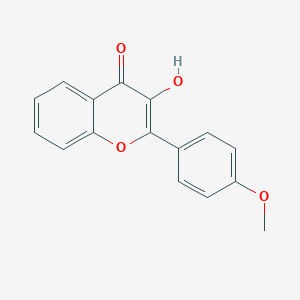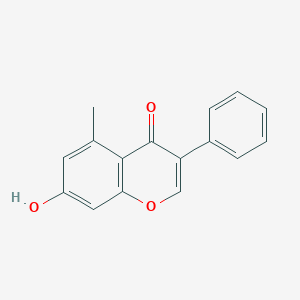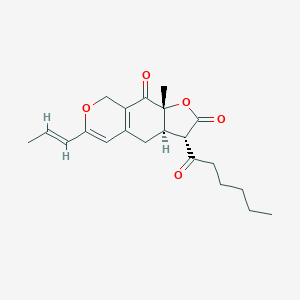
Monascin
Übersicht
Beschreibung
Monascin is an organic heterotricyclic compound derived from Monascus-fermented products1. It exhibits potent anti-inflammatory and anti-diabetic properties2. It effectively suppresses inflammatory factors, reduces endothelial adhesiveness, and enhances antioxidant genes2.
Synthesis Analysis
Monascin is a product of the fermentation process of Monascus purpureus3. The production methods of Monascus yellow pigments, biosynthesis of Monascus pigments from M. purpureus, and factors affecting yellow pigment production during fermentation have been studied3.
Molecular Structure Analysis
Monascin has a molecular formula of C21H26O54. Its average mass is 358.428 Da and its monoisotopic mass is 358.178009 Da4.
Chemical Reactions Analysis
Monascus pigments, including Monascin, are synthesized by a combination of polyketide and fatty acid synthases5. The major pigments consist of pairs of yellow (ankaflavin and monascin), orange (rubropunctatin and monascorubrin), and red (rubropunctamine and monascorubramine) compounds5.
Physical And Chemical Properties Analysis
Monascin has a density of 1.2±0.1 g/cm34. Its boiling point is 574.6±50.0 °C at 760 mmHg4. The vapour pressure is 0.0±1.6 mmHg at 25°C4. The enthalpy of vaporization is 86.1±3.0 kJ/mol4. The flash point is 251.5±30.2 °C4.
Wissenschaftliche Forschungsanwendungen
-
Anti-inflammatory Activity Monascin, derived from Monascus-fermented products, exhibits potent anti-inflammatory properties, particularly in the context of hyperglycemia and insulin resistance . It suppresses the production of inflammatory factors, such as tumor necrosis factor-alpha and interleukin-6, in monocytes induced by methylglyoxal (MG), a compound found in high levels in diabetic patients . This suppression is dependent on the regulation of PPARgamma, a key nuclear receptor involved in the control of inflammation .
-
Anti-diabetic Activity Monascin acts as a PPARgamma agonist and exhibits anti-diabetic properties . In both in vitro and in vivo experiments, monascin led to significant PPARgamma phosphorylation and subsequent reduction in PDX-1, GCK, and insulin expression .
-
Anti-hepatic Fibrosis Activity As a PPARgamma agonist, monascin demonstrates anti-hepatic fibrosis activity .
-
Food Industry Monascin has demonstrated powerful antioxidant capabilities, making it a valuable ingredient in the food and beverage industry for extending shelf life and maintaining product quality .
-
Pharmaceutical Industry Monascin’s diverse properties make it a promising candidate for drug development, particularly for conditions associated with inflammation, oxidative stress, and related complications .
-
Skincare and Cosmetic Industries Monascin offers antioxidant, antimicrobial, and colorant properties, making it a valuable ingredient in the skincare and cosmetic industries .
-
Regulation of Ethanol-Induced Damage Monascin, along with another pigment Ankaflavin from Monascus purpureus-fermented rice, has been shown to regulate ethanol-induced damage in HepG2 cells . This study explored the roles of Monascin and Ankaflavin in improving alcoholic liver injury . The results indicated that Monascin and Ankaflavin significantly reduced the serum aspartate aminotransferase and alanine aminotransferase activity, as well as the total liver cholesterol and triglyceride levels . They effectively enhanced the activity of antioxidant enzymes and reduced the degree of lipid peroxidation .
-
Prevention of Alcoholic Liver Disease Monascin and Ankaflavin of Monascus purpureus prevent alcoholic liver disease through regulating AMPK-mediated lipid metabolism and enhancing both anti-inflammatory and anti-oxidative systems . They directly reduced TNF-α, IL-6, and IL-1β levels, thereby reducing NF-κB and its downstream iNOS and COX-2 expressions, as well as increasing PPAR-γ, Nrf-2, and HO-1 expressions to prevent liver damage .
-
Functional Foods Targeting Cardiovascular Health Monascin’s diverse properties make it a promising candidate for the development of functional foods targeting cardiovascular health .
-
Addressing Inflammation-Related Conditions Monascin exhibits potent anti-inflammatory properties, making it promising for addressing inflammation-related conditions, diabetes, and cardiovascular diseases .
-
Enhancing Antioxidant Genes Monascin enhances stress response/antioxidant genes, thereby improving oxidative stress resistance and attenuating oxidative damage .
-
Regulating the FOXO/DAF-16-Dependent Insulin Signaling Pathway Monascin achieves this through the regulation of the FOXO/DAF-16-dependent insulin signaling pathway .
Safety And Hazards
Zukünftige Richtungen
Monascin has shown potential in preventing and treating various diseases, especially those related to inflammation and oxidative stress7. However, more research is needed to confirm its safety and effectiveness8. The application of Monascus pigment, including Monascin, in food and other industries also needs to be further explored8.
Eigenschaften
IUPAC Name |
(3S,3aR,9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,18+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKNHBAFFJINCK-RVEJDSBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944127 | |
| Record name | Monascin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monascin | |
CAS RN |
21516-68-7 | |
| Record name | Monascin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21516-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monascin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021516687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monascin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONASCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W74D2M37FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



